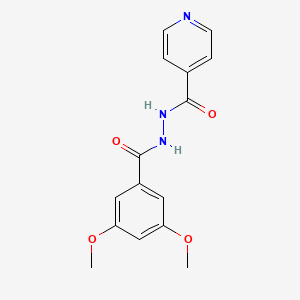

N'-(3,5-dimethoxybenzoyl)isonicotinohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3,5-dimethoxybenzoyl)isonicotinohydrazide is a chemical compound that belongs to the hydrazides family. It has a molecular formula of C15H15N3O4 and a molecular weight of 301.302 .

Synthesis Analysis

The synthesis of a similar compound, N’-(3,5-dinitrobenzoyl)-isonicotinohydrazide, was achieved through the acylation reaction between isoniazid and 3,5-dinitrobenzoyl chloride in a tetrahydrofuran solvent by 8-hours reflux .Scientific Research Applications

Antimicrobial and Antituberculosis Applications

N'-(3,5-dimethoxybenzoyl)isonicotinohydrazide derivatives have been explored for their antimicrobial and antituberculosis activities. For instance, derivatives of isonicotinohydrazide, including compounds similar to this compound, have shown significant antibacterial activity against a range of bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Mycobacterium tuberculosis, the causative agent of tuberculosis (Mardianingrum et al., 2019). These findings suggest that derivatives of this compound could serve as promising candidates for developing new antimicrobial and antituberculosis agents.

Antioxidant Properties

Some studies have focused on the antioxidant capacity of compounds related to this compound. For example, compounds synthesized from isonicotinic acid hydrazide have been evaluated for their antioxidant activities using various bioanalytical methods, indicating that these compounds possess potent antioxidant effects, which are crucial for mitigating oxidative stress associated with various diseases (Çakmak & Gülçin, 2019). This highlights the potential of this compound derivatives in developing treatments that require antioxidant properties.

Supramolecular and Co-crystallization Studies

This compound and its derivatives have also been studied for their supramolecular and co-crystallization properties. Research indicates that isonicotinohydrazide, a closely related compound, can form co-crystals with various compounds, thereby modifying its biological activity and potentially improving its therapeutic efficacy (Lemmerer, 2012). These studies provide a foundation for using this compound in the synthesis of co-crystals with enhanced properties for drug development.

Properties

IUPAC Name |

N'-(3,5-dimethoxybenzoyl)pyridine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-21-12-7-11(8-13(9-12)22-2)15(20)18-17-14(19)10-3-5-16-6-4-10/h3-9H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUVJIXGPLBZBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=NC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330962 |

Source

|

| Record name | N'-(3,5-dimethoxybenzoyl)pyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816140 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

300815-88-7 |

Source

|

| Record name | N'-(3,5-dimethoxybenzoyl)pyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B2867624.png)

![N-(2,6-dimethoxypyrimidin-4-yl)-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzenesulfonamide](/img/structure/B2867625.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2867627.png)

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(3-methoxyphenyl)-1-methylurea](/img/structure/B2867629.png)

![2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2867630.png)

![N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2867639.png)